![molecular formula C24H23FN4O2 B2918473 N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-43-6](/img/structure/B2918473.png)
N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel small molecule that has gained interest among researchers due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Research into novel diphenylbutylpiperazinepyridyl derivatives, including compounds with structural similarities to "N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide," highlights the exploration of synthetic pathways and pharmacological properties. These compounds demonstrate potent inhibition of neurotransmitter uptake and modulation of neurotransmitter release, presenting potential therapeutic applications in neurological and psychiatric disorders (Pettersson, 1995).
Analgesic and Antiparkinsonian Activities
The synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, leading to the discovery of compounds with notable analgesic and antiparkinsonian activities. These findings underscore the potential of such chemical frameworks in addressing pain management and Parkinson's disease, thereby opening new avenues for therapeutic interventions (Amr, Maigali, Abdulla, 2008).
Antimicrobial and Antitubercular Properties
Further investigations have led to the synthesis of carboxamide derivatives with demonstrated antitubercular and antibacterial activities, highlighting their potential as novel agents in combating infectious diseases. Such research is pivotal in the ongoing battle against resistant microbial strains, offering a foundation for developing new drugs with enhanced efficacy (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, Seelam, 2020).
Novel Fused Heterobicycles and Hybrid Derivatives
The creation of novel fused heterobicycles and hybrid derivatives from pyridine precursors illustrates the diverse synthetic capabilities and potential pharmacological applications of these compounds. Through molecular docking and in vitro screening, these studies provide a pathway for the development of innovative drugs targeting various molecular mechanisms (Flefel, El-Sofany, El-Shahat, Naqvi, Assirey, 2018).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-16(30)17-4-8-21(9-5-17)26-24(31)19-12-14-29(15-13-19)23-11-10-22(27-28-23)18-2-6-20(25)7-3-18/h2-11,19H,12-15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOVLNJSFUGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.